2-(2,1-benzothiazol-3-yl)acetic acid 2-(2,1-benzothiazol-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 57676-16-1
VCID: VC11470396
InChI: InChI=1S/C9H7NO2S/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8/h1-4H,5H2,(H,11,12)
SMILES:
Molecular Formula: C9H7NO2S
Molecular Weight: 193.22 g/mol

2-(2,1-benzothiazol-3-yl)acetic acid

CAS No.: 57676-16-1

Cat. No.: VC11470396

Molecular Formula: C9H7NO2S

Molecular Weight: 193.22 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(2,1-benzothiazol-3-yl)acetic acid - 57676-16-1

Specification

CAS No. 57676-16-1
Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
IUPAC Name 2-(2,1-benzothiazol-3-yl)acetic acid
Standard InChI InChI=1S/C9H7NO2S/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8/h1-4H,5H2,(H,11,12)
Standard InChI Key VVFWYLIZGDHKEM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(SN=C2C=C1)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(1,2-Benzothiazol-3-yl)acetic acid features a benzothiazole core—a bicyclic system comprising a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur). The acetic acid group (-CH2_2COOH) is attached at the 3-position of the thiazole ring, conferring both hydrophilicity and reactivity (Figure 1) . X-ray crystallographic studies of analogous compounds reveal planar configurations stabilized by intramolecular hydrogen bonding, which likely influence solubility and crystallinity .

Physical and Chemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(1,2-Benzothiazol-3-yl)acetic Acid

PropertyValue
Molecular Weight193.222 g/mol
Density1.445 g/cm³
Boiling Point300.2°C at 760 mmHg
Flash Point135.4°C
LogP (Partition Coefficient)1.92
Polar Surface Area78.43 Ų
Vapor Pressure0.000505 mmHg at 25°C

The compound’s moderate LogP value suggests balanced lipophilicity, enabling penetration of biological membranes while retaining aqueous solubility . Its low vapor pressure indicates stability under ambient conditions, favorable for storage and handling.

Synthesis and Industrial Production

Historical Synthetic Routes

Early syntheses employed condensation reactions between 2-aminothiophenol and chloroacetic acid derivatives. For example, Carrington et al. (1972) reported a 65% yield via refluxing 2-aminothiophenol with ethyl chloroacetate in ethanol, followed by acidic hydrolysis . Sato et al. (1985) optimized this approach using trimethylamine as a catalyst, achieving yields exceeding 80% .

Modern Methodologies

Recent advances emphasize green chemistry principles. Azzam and Seif (2024) demonstrated a solvent-free fusion reaction between 2-aminothiophenol and diethyl malonate at 120°C under nitrogen, yielding 2-(1,2-benzothiazol-3-yl)acetic acid esters, which are subsequently hydrolyzed to the free acid (Scheme 1) . This method reduces waste and improves scalability.

Scheme 1: Synthesis via Diethyl Malonate Condensation

2-Aminothiophenol+CH2(COOEt)2N2,120Cp-TsOHEster IntermediateHCl/H2O2-(1,2-Benzothiazol-3-yl)acetic Acid\text{2-Aminothiophenol} + \text{CH}_2(\text{COOEt})_2 \xrightarrow[\text{N}_2, 120^\circ\text{C}]{\text{p-TsOH}} \text{Ester Intermediate} \xrightarrow{\text{HCl/H}_2\text{O}} \text{2-(1,2-Benzothiazol-3-yl)acetic Acid}

Industrial production leverages continuous flow reactors to enhance efficiency. By maintaining precise temperature control and residence times, manufacturers achieve >90% purity with minimal byproducts .

Pharmacological Applications

Anxiolytic and Anticonvulsant Activity

Patent US5418248A discloses derivatives of 2-(1,2-benzothiazol-3-yl)acetic acid exhibiting potent GABAA_A receptor modulation . In rodent models, these compounds increased shock tolerance in conflict tests (MED = 1–100 mg/kg), indicative of anxiolytic effects comparable to benzodiazepines . Anticonvulsant activity was demonstrated in maximal electroshock tests, with AD50_{50} values of 1–50 mg/kg .

Biological Mechanisms and Structure-Activity Relationships

Molecular Targets

The compound’s carboxylic acid group facilitates hydrogen bonding with enzymatic active sites. Taubert et al. (2002) identified inhibition of fungal cytochrome P450 14α-demethylase as a key mechanism, disrupting ergosterol biosynthesis .

Derivative Optimization

Structure-activity studies reveal that esterification or amidation of the acetic acid moiety enhances bioavailability. Mor et al. (1996) found that methyl esters exhibit 3-fold greater blood-brain barrier permeability than the parent acid, critical for CNS-targeted therapies .

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